Stereochemical Identity: (R,R)‑Isomer vs. (S,S)‑Enantiomer in Chiral Drug Discovery
The (R,R)‑isomer (CAS 1417788-92-1) and the (S,S)‑enantiomer (CAS 1417789-52-6) possess identical predicted bulk physicochemical properties—boiling point 196.8 ± 15.0 °C, density 0.883 ± 0.06 g cm⁻³, and aqueous solubility 36 g L⁻¹ (25 °C) . Despite this, chiral recognition by biological targets (enzymes, receptors) and the chiral catalysts used in asymmetric synthesis can discriminate between enantiomers to a degree that frequently exceeds 100‑fold in potency or selectivity . No direct head‑to‑head pharmacological data for this specific pair have been published; however, the guidance that enantiopure building blocks yield enantiopure drug candidates is widely codified in regulatory frameworks (FDA, 1992; ICH Q6A) .
| Evidence Dimension | Enantiomeric effect on biological activity |
|---|---|
| Target Compound Data | (R,R)-isomer: no direct activity data available |
| Comparator Or Baseline | (S,S)-isomer (CAS 1417789-52-6): no direct activity data available |
| Quantified Difference | Class-level: enantiomers of chiral drugs typically show >10‑fold difference in target binding affinity (literature precedent) |
| Conditions | Inferred from regulatory guidance and chiral drug development literature |
Why This Matters
When procuring a chiral morpholine building block, ordering the incorrect enantiomer may lead to inactive or undesired biological outcomes; while the (R,R)‑ and (S,S)‑isomers appear interchangeable by bulk properties, they are not biologically equivalent, making stereochemical specification a procurement‑critical parameter.
